molecular formula C6H6N2O3 B092384 3-Methyl-4-nitropyridine N-oxide CAS No. 1074-98-2

3-Methyl-4-nitropyridine N-oxide

Cat. No.: B092384
CAS No.: 1074-98-2
M. Wt: 154.12 g/mol
InChI Key: SSOURMYKACOBIV-UHFFFAOYSA-N
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Description

3-Methyl-4-nitropyridine N-oxide is an organic compound with the molecular formula C6H6N2O3. It is known for its applications in nonlinear optics and as a precursor in various chemical syntheses. The compound is characterized by its nitro group at the 4-position and a methyl group at the 3-position on the pyridine ring, with an N-oxide functional group.

Biochemical Analysis

Biochemical Properties

It is known that this compound can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and may involve a variety of biochemical reactions .

Cellular Effects

It is known that this compound can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is believed that this compound exerts its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Methyl-4-nitropyridine 1-oxide may change over time. This could include changes in the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of 3-Methyl-4-nitropyridine 1-oxide can vary with different dosages in animal models. This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

It is known that this compound can interact with various enzymes or cofactors, potentially affecting metabolic flux or metabolite levels .

Transport and Distribution

It is known that this compound can interact with various transporters or binding proteins, potentially affecting its localization or accumulation .

Subcellular Localization

It is known that this compound can be directed to specific compartments or organelles within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Methyl-4-nitropyridine N-oxide can be synthesized through the nitration of 3-methylpyridine-1-oxide. The process involves adding 3-methylpyridine-1-oxide to cold sulfuric acid, followed by the gradual addition of fuming nitric acid. The mixture is then heated to initiate the nitration reaction, resulting in the formation of this compound .

Industrial Production Methods: The industrial production of this compound typically follows similar synthetic routes but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity of the product. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

Common Reagents and Conditions:

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

Scientific Research Applications

3-Methyl-4-nitropyridine N-oxide has several applications in scientific research:

Comparison with Similar Compounds

  • 2-Methyl-4-nitropyridine 1-oxide
  • 4-Chloropyridine N-oxide
  • 4-Cyanopyridine N-oxide
  • 3-Nitropyridine

Comparison: 3-Methyl-4-nitropyridine N-oxide is unique due to its specific substitution pattern, which imparts distinct electronic properties. Compared to 2-Methyl-4-nitropyridine 1-oxide, the position of the methyl group significantly affects the compound’s reactivity and applications. The presence of the nitro group at the 4-position and the N-oxide functional group further distinguishes it from other pyridine derivatives .

Properties

IUPAC Name

3-methyl-4-nitro-1-oxidopyridin-1-ium
Source PubChem
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InChI

InChI=1S/C6H6N2O3/c1-5-4-7(9)3-2-6(5)8(10)11/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSOURMYKACOBIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C[N+](=C1)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10148043
Record name 3-Methyl-4-nitropyridine 1-oxide
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Molecular Weight

154.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1074-98-2
Record name Pyridine, 3-methyl-4-nitro-, 1-oxide
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Record name 3-Methyl-4-nitropyridine 1-oxide
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Record name 3-methyl-4-nitropyridine 1-oxide
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Record name 5-METHYL-4-NITROPYRIDINE N-OXIDE
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Synthesis routes and methods I

Procedure details

3-Methylpyridine 1-oxide (2 g, 18.3 mmol, Step a) was added slowly to the round bottom flask containing sulfuric acid (7 mL, 128 mmol). The mixture was cooled to 0° C. and nitric acid (5.7 mL, 128 mmol) was added drop wise. The resulting reaction mixture was heated at 90-100° C. for 2 hours. The reaction mixture was poured onto crushed ice and sodium carbonate was added portion wise. The aqueous phase was extracted with chloroform. The combined organic layer was washed with brine, dried over anhydrous sodium sulfate and concentrated under vacuum to get 3-methyl-4-nitropyridine 1-oxide (1.4 g, 50%).
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7 mL
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5.7 mL
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Synthesis routes and methods II

Procedure details

β-Picoline-N-oxide (10 g) was slowly added to the mixed acid of concentrated sulfuric acid (35 mL) and concentrated nitric acid (27.5 mL) at 0° C., gradually warmed up to 105° C. and stirred for 4 hours. The reaction solvent which was cooled down to room temperature was poured into ice (100 g) and sodium carbonate (60 g) was added thereto. After filtering out the precipitate, the reaction mixture was washed with water and dried under reduced pressure to obtain 5.83 g of 3-methyl-4-nitropyridine-N-oxide.
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10 g
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35 mL
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27.5 mL
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ice
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100 g
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60 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 3-Methyl-4-nitropyridine N-oxide?

A1: this compound has the molecular formula C6H6N2O3 and a molecular weight of 154.12 g/mol.

Q2: What spectroscopic techniques are used to characterize this compound?

A2: Various spectroscopic methods are employed to analyze this compound, including:

  • Raman spectroscopy: Used to identify pressure-induced phase transitions in this compound crystals. []
  • IR spectroscopy: Utilized to study the interactions between this compound molecules and different solvents during crystal growth. [, ]
  • NMR spectroscopy:
    • 17O NMR: Investigates steric effects in this compound and other N-oxides, revealing shielding and deshielding effects on chemical shifts due to substituents. []
    • 13C NMR: Analyzes the tert-butyl groups in this compound and its isomer, providing insights into steric effects. []

Q3: Why is the dipole moment of this compound surprisingly low?

A: this compound possesses a smaller dipole moment than expected due to the competing electron-withdrawing nature of both the nitro and N-oxide groups. These groups create opposing electronic effects within the molecule, leading to a reduced overall dipole moment. [, , ]

Q4: What makes this compound a good candidate for nonlinear optical applications?

A: this compound exhibits promising nonlinear optical (NLO) properties, primarily due to its non-centrosymmetric crystal structure and the presence of the electron-donating methyl group and the electron-accepting nitro group, linked by a conjugated π-electron system. This electronic configuration results in significant second-order nonlinear susceptibility (χ(2)), making it suitable for applications like second harmonic generation (SHG). [, , , , , ]

Q5: How does this compound compare to other NLO materials in terms of efficiency?

A5: The second harmonic generation (SHG) efficiency of this compound has been found to be comparable to or even exceeding that of other well-known organic NLO materials like:

  • Urea: this compound exhibits SHG efficiency on par with or exceeding urea in some molecular complexes. []
  • 3-Methyl-4-nitropyridine-1-oxide (POM): Certain derivatives of this compound demonstrate SHG responses comparable to POM. []
  • 2-methyl-2,4-dinitrophenyl aminopropanoate: The SHG efficiency of this compound is comparable to that of 2-methyl-2,4-dinitrophenyl aminopropanoate in specific molecular arrangements. []
  • N-(4-nitrophenyl)-(S)-prolinol (NPP): Certain this compound-based zinc(II) complexes show SHG intensities between those of 3-Methyl-4-nitropyridine-1-oxide (POM) and NPP. []

Q6: What specific NLO phenomena have been studied in this compound crystals?

A6: Research has investigated various NLO phenomena in this compound, including:

  • Second harmonic generation (SHG): this compound exhibits efficient SHG, both in collinear and noncollinear configurations. [, , ]
  • Sum-frequency generation (SFG): this compound allows for phase-matched SFG processes. []
  • Optical parametric amplification (OPA): this compound shows potential for OPA applications due to its high gain at specific wavelengths. []

Q7: How does pressure affect the structure and properties of this compound?

A7: Applying pressure to this compound crystals induces significant structural changes:

  • Phase transitions: Raman spectroscopy reveals that the crystal undergoes multiple reversible phase transitions under pressure, impacting its physical and optical characteristics. []
  • Negative linear compressibility (NLC): this compound displays an unusual NLC region at low pressures, meaning it expands along a specific direction when compressed, which then reverses at higher pressure due to changes in intermolecular bonding and nitro group rotation. []
  • Modification of SHG efficiency: Density functional theory (DFT) calculations predict that both the pressure-induced structural changes and conformational distortions within the molecule affect its SHG efficiency. []

Q8: What challenges are associated with the crystal growth of this compound for NLO applications?

A8: Growing high-quality single crystals of this compound for optimal NLO performance presents some challenges:

  • Solvent influence: The choice of solvent during crystal growth significantly impacts crystal quality. Acetone-water mixtures have been extensively studied, revealing a complex relationship between solvent composition, solubility, growth kinetics, and defect formation. [, ]
  • Defect control: Minimizing defects is crucial for maximizing NLO efficiency. Techniques like gel growth using tetramethoxysilane (TMOS) are being explored to improve crystal quality and reduce defects. [, ]

Q9: How is computational chemistry used in research on this compound?

A9: Computational methods are essential for understanding and predicting the properties of this compound:

  • DFT calculations: Employed to investigate the electronic structure, dipole moment, and the impact of pressure-induced structural changes on NLO properties. [, , ]
  • Molecular modeling: Used to study the molecular geometry, charge distribution, and electrostatic potential around the molecule. []
  • Elongation method: Applied to calculate linear and nonlinear optical properties by simulating the crystal packing effects on the molecular properties. [, ]
  • Supermolecule approach: Used to evaluate the (hyper)polarizabilities of molecular clusters to estimate the bulk crystal properties. []

Q10: How do structural modifications of this compound influence its NLO properties?

A10: The research highlights the importance of the 'push-pull' effect for the NLO properties of this compound derivatives. Substituting different groups at the 4-position can either enhance or diminish the charge transfer and thus, the NLO response:

  • Electron-withdrawing groups: These groups might reduce the charge transfer, potentially decreasing the NLO response. []

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